

Application Notes: 5-Nitroisophthalic Acid as a Key Intermediate in Agrochemical Synthesis

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Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

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Introduction

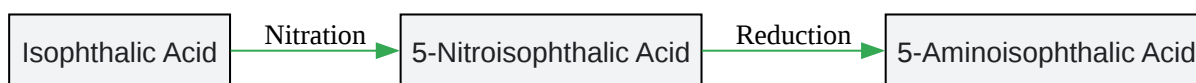
5-Nitroisophthalic acid, a derivative of isophthalic acid, serves as a crucial building block in the synthesis of a variety of chemical compounds, including pharmaceuticals, dyes, and notably, agrochemicals.^{[1][2]} Its chemical structure, featuring a nitro group and two carboxylic acid functionalities, allows for versatile chemical modifications, making it a valuable intermediate for the development of active agrochemical ingredients. This document provides detailed application notes and protocols for the use of **5-Nitroisophthalic acid** as a starting material in the synthesis of agrochemical compounds, with a focus on its conversion to key downstream intermediates.

Key Intermediate Synthesis: 5-Aminoisophthalic Acid

The primary pathway for the utilization of **5-Nitroisophthalic acid** in further synthesis involves its reduction to 5-aminoisophthalic acid. This amino derivative is a versatile precursor for the synthesis of various agrochemicals, including a class of herbicides based on N,N'-dialkyl-5-aminoisophthalamides.

Synthesis Pathway from Isophthalic Acid to 5-Aminoisophthalic Acid

The overall synthetic route from isophthalic acid to 5-aminoisophthalic acid is a two-step process involving nitration followed by reduction.



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Caption: Synthetic pathway from Isophthalic Acid to 5-Aminoisophthalic Acid.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroisophthalic Acid from Isophthalic Acid

This protocol details the nitration of isophthalic acid to produce **5-Nitroisophthalic acid**.

Materials:

- Isophthalic acid
- Concentrated sulfuric acid (98%)
- Fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid
- Ice-water mixture
- Water

Equipment:

- Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Heating mantle
- Beaker
- Buchner funnel and flask
- Vacuum source

- Drying oven

Procedure:

- In a three-necked flask, add concentrated sulfuric acid.
- With stirring, gradually add isophthalic acid to the sulfuric acid. The mixture may need to be heated to 60°C to achieve dissolution.
- Cool the mixture and then slowly add fuming nitric acid (or a pre-prepared nitrating mixture of concentrated nitric and sulfuric acids) dropwise from the dropping funnel, while maintaining the internal temperature between 60-65°C.
- After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature with stirring for approximately 40 minutes.
- Cool the reaction mixture and then slowly pour it into an ice-water mixture with vigorous stirring.
- A precipitate of **5-Nitroisophthalic acid** will form. Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the filter cake with cold water to remove residual acid.
- Dry the product in a vacuum oven at 50°C for 12 hours.

Quantitative Data for Synthesis of **5-Nitroisophthalic Acid**

Parameter	Value	Reference
Yield	83 - 87%	[3]
Purity	99.3 - 99.8%	[3]

Protocol 2: Synthesis of 5-Aminoisophthalic Acid via Catalytic Hydrogenation

This protocol describes the reduction of **5-Nitroisophthalic acid** to 5-aminoisophthalic acid using catalytic hydrogenation.

Materials:

- **5-Nitroisophthalic acid**
- Methanol
- Palladium on carbon (10% Pd/C) catalyst
- Hydrogen gas
- Ethanolic hydrogen chloride

Equipment:

- Hydrogenation apparatus (e.g., Parr shaker)
- Filtration apparatus
- Beaker
- Drying apparatus

Procedure:

- In a suitable pressure vessel, dissolve **5-Nitroisophthalic acid** in methanol.
- Add the 10% Palladium on carbon catalyst to the solution.
- Seal the vessel and connect it to a hydrogen source.
- Pressurize the vessel with hydrogen gas and agitate the mixture (e.g., using a Parr shaker) at room temperature.
- Monitor the reaction until the theoretical amount of hydrogen has been consumed (typically around 2 hours).

- Once the reaction is complete, carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- To the filtrate, add ethanolic hydrogen chloride to precipitate the hydrochloride salt of 5-aminoisophthalic acid.
- Collect the crystalline product by filtration, wash with ethanol and ether, and air dry.

Quantitative Data for Catalytic Hydrogenation of **5-Nitroisophthalic Acid**

Parameter	Value	Reference
Yield	93.7% (as hydrochloride salt)	[1]
Purity	High (melting point 217-220°C)	[1]

Protocol 3: Synthesis of 5-Aminoisophthalic Acid via Chemical Reduction

This protocol provides an alternative method for the reduction of **5-Nitroisophthalic acid** using sodium disulfide.

Materials:

- **5-Nitroisophthalic acid**
- Water
- Sodium carbonate
- Sodium disulfide solution (20-25%)
- Concentrated hydrochloric acid

Equipment:

- Reactor with heating and stirring capabilities

- Dropping funnel
- Filtration apparatus
- Beakers

Procedure:

- In a reactor, dissolve sodium carbonate in water with heating and stirring.
- Add **5-Nitroisophthalic acid** to the solution and continue stirring until it is completely dissolved.
- Heat the solution to 90-98°C.
- Slowly add a 20-25% aqueous solution of sodium disulfide dropwise over 30 minutes.
- After the addition is complete, maintain the reaction mixture at reflux for 2.5-3 hours.
- Filter the hot reaction mixture to remove any solid impurities.
- Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of 3-3.5.
- A precipitate of 5-aminoisophthalic acid will form.
- Collect the product by filtration, wash with cold water, and dry.

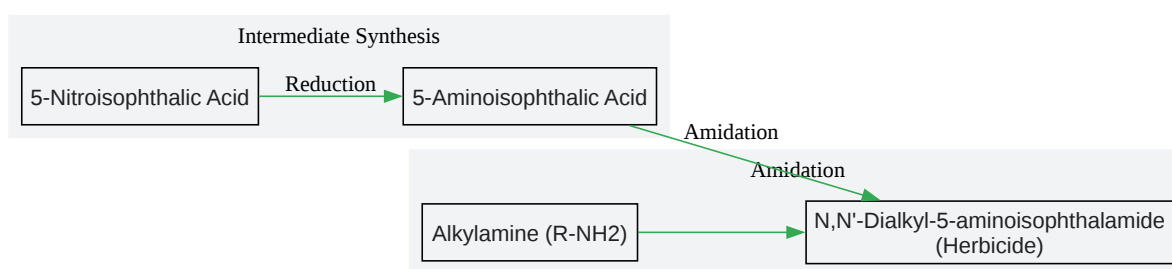
Quantitative Data for Chemical Reduction of **5-Nitroisophthalic Acid**

Parameter	Value	Reference
Yield	97%	[4]
Purity	>99%	[4]

Application in Herbicide Synthesis: N,N'-Dialkyl-5-aminoisophthalamides

While specific commercial herbicides directly derived from **5-Nitroisophthalic acid** are not widely documented in publicly available literature, the intermediate 5-aminoisophthalic acid is a precursor to herbicidal compounds such as N,N'-dialkyl-5-aminoisophthalamides. The synthesis involves the amidation of the carboxylic acid groups of 5-aminoisophthalic acid with appropriate alkylamines.

Workflow for the Synthesis of N,N'-Dialkyl-5-aminoisophthalamides



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Caption: General workflow for the synthesis of N,N'-dialkyl-5-aminoisophthalamide herbicides.

Further research into specific patented structures and their associated biological activities is recommended for the development of novel agrochemicals based on the **5-Nitroisophthalic acid** scaffold. The protocols provided herein offer a solid foundation for the synthesis of the key intermediate, 5-aminoisophthalic acid, in high yield and purity, which is the critical first step in the development of such agrochemicals.

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